molecular formula C10H14ClNO4 B2882323 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride CAS No. 2137451-44-4

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride

Cat. No.: B2882323
CAS No.: 2137451-44-4
M. Wt: 247.68
InChI Key: DCBDCLOIRACMKS-UHFFFAOYSA-N
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Description

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride is a substituted phenylglycine derivative characterized by a central acetic acid backbone, an amino group at the α-position, and a 2,4-dimethoxyphenyl substituent.

Properties

IUPAC Name

2-amino-2-(2,4-dimethoxyphenyl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.ClH/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBDCLOIRACMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride typically involves the reaction of 2,4-dimethoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives and oxo compounds, which can be further utilized in different applications .

Scientific Research Applications

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride is a versatile compound with applications in various scientific research fields . Its unique structure and chemical properties make it valuable in chemistry, biology, and industry.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis this compound serves as a building block in synthesizing complex organic molecules.
  • Reactions This compound can undergo a variety of chemical reactions, such as oxidation, reduction, and substitution.
  • Oxidation The amino group can be oxidized using oxidizing agents like potassium permanganate and hydrogen peroxide to form nitro or nitroso derivatives.
  • Reduction The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Nucleophilic aromatic substitution reactions can replace the methoxy groups with other functional groups, facilitated by reagents like sodium methoxide or other strong bases.

Biology

  • Enzyme-Substrate Interaction Studies Due to its structural similarity to natural amino acids, this compound is used in studies involving enzyme-substrate interactions.
  • Organic Buffer It can also serve as an organic buffer for biology and biochemistry applications .

Industry

  • Pharmaceutical Intermediate this compound is used as an intermediate in producing pharmaceuticals and other fine chemicals.

While specific case studies and comprehensive data tables directly focusing on "this compound" are not available in the search results, related compounds and their applications can provide insights:

  • 2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile: This enaminonitrile pyridine derivative has shown potential bioactivity and is used in synthesizing nicotinamides and pharmaceutical drugs like Ridogrel and Pirenzepine . Derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine have been found to be cytotoxic against different human tumor cells .
  • (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl]-2-hydroxyethyl acetamide monohydrochloride: This compound is synthesized using a process involving reacting 1-(2,5-dimethoxy phenyl)-2-bromoethanone with hexamine in a tetrahydrofuran-water solvent system . The process includes acylating aminoethanone with haloacetylchloride and sodium acetate, followed by selective reduction with sodium borohydride and stannous chloride .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of α-amino arylacetic acid hydrochlorides, where variations in substituents (halogens, methoxy groups, or alkyl chains) and their positions on the phenyl ring significantly alter properties. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
2-Amino-2-(4-fluorophenyl)acetic acid HCl 4-F C₈H₈FNO₂·HCl 205.61
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl 3,4-Cl₂ C₈H₇Cl₂NO₂·HCl 256.51
2-Amino-2-(2,6-difluorophenyl)acetic acid HCl 2,6-F₂ C₈H₇F₂NO₂·HCl 223.60
Methyl 2-amino-2-(2-methoxyphenyl)acetate HCl 2-OCH₃ (ester form) C₁₁H₁₄NO₃·HCl 243.69 (calculated)

Substituent Impact :

  • This contrasts with electron-withdrawing groups like halogens (Cl, F), which may reduce electron density but improve metabolic stability .
  • Positional Effects : For example, 2,4-dimethoxy substitution (target compound) vs. 3,4-dichloro substitution () alters steric hindrance and binding pocket compatibility. In collagenase inhibitors, 2,4-dichlorobenzyl analogs exhibit lower IC₅₀ values (1.48 mM) compared to 2,6-substituted analogs (1.31 mM), highlighting positional sensitivity .

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight (estimated ~259 g/mol, assuming C₁₀H₁₄NO₅·HCl) is higher than fluoro- or chloro-substituted analogs (205–256 g/mol) due to the methoxy groups’ larger size .
  • Solubility: Methoxy groups improve water solubility compared to halogenated analogs, as seen in methyl ester derivatives (e.g., methyl 2-amino-2-(2-methoxyphenyl)acetate HCl, ). Halogenated compounds like 2-amino-2-(4-bromo-2-fluorophenyl)acetic acid HCl may exhibit lower solubility due to increased hydrophobicity .

Biological Activity

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid hydrochloride, often referred to as DMPA (Dimethoxyphenylacetic acid), is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies drawn from diverse research sources.

  • IUPAC Name : this compound
  • Molecular Formula : C10H13NO4·HCl
  • Molecular Weight : 239.68 g/mol
  • CAS Number : 1758-25-4

DMPA has been studied for its potential mechanisms in various biological contexts, particularly in cancer research and neuropharmacology. Its biological activity is attributed to the following mechanisms:

  • Inhibition of Epidermal Growth Factor (EGF) : DMPA acts as a potent inhibitor of EGF production, which plays a significant role in cell proliferation and differentiation. This inhibition can lead to reduced tumor growth in certain cancer types .
  • Antiproliferative Effects : Research indicates that DMPA exhibits antiproliferative activity against various cancer cell lines by inducing cell cycle arrest and apoptosis. This effect is mediated through the inhibition of tubulin polymerization, which disrupts mitotic processes .
  • Neuroprotective Effects : Preliminary studies suggest that DMPA may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal integrity .

Anticancer Activity

DMPA has been evaluated for its anticancer properties across multiple studies:

  • Cell Lines Tested : The compound has shown significant activity against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431). The IC50 values for these cell lines ranged from 17 nM to 130 nM, indicating a strong antiproliferative effect .
  • Mechanism of Action : The primary mechanism involves the induction of G2/M phase arrest in the cell cycle, leading to apoptosis through the intrinsic mitochondrial pathway .

Neuropharmacological Effects

In addition to its anticancer properties, DMPA's effects on neuronal cells have been explored:

  • Neuroprotective Mechanisms : Studies suggest that DMPA can modulate the levels of neurotrophic factors and protect against oxidative stress-induced neuronal damage. This property may be beneficial in treating conditions such as Alzheimer's disease .

Case Studies

  • Case Study on Anticancer Activity :
    • A study conducted on MIA PaCa-2 cells demonstrated that treatment with DMPA resulted in a significant reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its role as an effective anticancer agent.
  • Neuroprotective Study :
    • In an animal model of neurodegeneration, administration of DMPA significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (nM)Mechanism of Action
DMPAAnticancer17 - 130Tubulin inhibition, apoptosis induction
Compound XAnticancer50 - 200Cell cycle arrest via different pathways
Compound YNeuroprotectiveN/AModulation of neurotrophic factors

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